Product packaging for 2,3,5-Trichlorobiphenyl(Cat. No.:CAS No. 55720-44-0)

2,3,5-Trichlorobiphenyl

Cat. No.: B1345140
CAS No.: 55720-44-0
M. Wt: 257.5 g/mol
InChI Key: GBUCDGDROYMOAN-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobiphenyl (CAS 55720-44-0), also known as PCB congener 29, is a trichlorinated biphenyl with the molecular formula C₁₂H₇Cl₃ and a molecular weight of 257.54 g/mol . This compound is significant in environmental research as a product of the anaerobic microbial reductive dechlorination of more highly chlorinated PCBs, such as 2,3,4,5-tetrachlorobiphenyl (PCB 61), in sediments . This degradation pathway is a critical aspect of the natural attenuation of PCBs in the environment, making this congener a valuable subject for studying bioremediation and environmental fate . Polychlorinated biphenyls (PCBs) as a class are known to persist in the environment and bioaccumulate, with research indicating they can disrupt the endocrine system and cause adverse effects including liver damage . This product is intended for research purposes only and is not suitable for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl3 B1345140 2,3,5-Trichlorobiphenyl CAS No. 55720-44-0

Properties

IUPAC Name

1,2,5-trichloro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUCDGDROYMOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074182
Record name 2,3,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-44-0
Record name 2,3,5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692HAJ3YG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Distribution of 2,3,5 Trichlorobiphenyl

Sources and Pathways of Introduction into the Environment

The introduction of 2,3,5-trichlorobiphenyl into the environment is primarily linked to its inclusion in commercial PCB formulations and its formation from the breakdown of more heavily chlorinated PCB congeners.

Formation as a Photodegradation Product of Higher Chlorinated Biphenyls

While direct photodegradation pathways leading to the formation of this compound from higher chlorinated biphenyls are not extensively documented in readily available literature, the principle of reductive dechlorination of PCBs is well-established. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of less chlorinated congeners.

Research has demonstrated that microbial activity can lead to the dechlorination of more highly chlorinated PCBs. For instance, anaerobic bacteria in sediment cultures have been shown to dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871), resulting in the formation of this compound as a major product. acs.orgnih.govnih.gov This process occurs as microorganisms utilize the chlorinated compounds as electron acceptors. The rate of such dechlorination can be influenced by the presence of specific bacterial strains, such as Dehalobium chlorocoercia DF-1, and can occur at environmentally relevant concentrations in the nanogram per liter range. acs.orgnih.govacs.org

Presence in Commercial Polychlorinated Biphenyl Mixtures (Aroclors)

A significant historical source of this compound in the environment is its presence as a constituent of commercial PCB mixtures, most notably the Aroclor series produced by Monsanto. cdc.gov These mixtures were complex formulations containing a wide array of PCB congeners, and their composition varied between different Aroclor products.

Presence of this compound (PCB #23) in Aroclor Mixtures

Aroclor MixtureWeight Percent of this compound (PCB #23)
Aroclor 10160.01%
Aroclor 12420.01%

Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR) Toxicological Profile for Polychlorinated Biphenyls. cdc.gov

Spatial and Temporal Distribution in Environmental Compartments

Once released into the environment, this compound, like other PCBs, undergoes partitioning and transport, leading to its distribution across the atmosphere, aquatic systems, and terrestrial ecosystems. The specific distribution patterns are governed by its physicochemical properties, such as its volatility, water solubility, and affinity for organic matter.

Atmospheric Transport and Deposition

Due to their semi-volatile nature, lower-chlorinated PCBs such as trichlorobiphenyls can be transported over long distances in the atmosphere. This long-range atmospheric transport is a key mechanism for the global distribution of PCBs, leading to their presence in even remote regions far from primary sources.

The atmospheric transport of this compound would involve partitioning between the gas phase and atmospheric particles. As a trichlorobiphenyl, it is expected to be more volatile than higher chlorinated congeners, favoring its presence in the vapor phase. Deposition from the atmosphere can occur through both wet deposition (in rain and snow) and dry deposition (as gases or attached to particles). While specific atmospheric concentration data for this compound are not widely reported, the presence of trichlorobiphenyls in the atmosphere is well-documented.

Aquatic Systems: Water Column and Sediments

In aquatic environments, the fate of this compound is largely dictated by its hydrophobicity. With low water solubility, it tends to adsorb to suspended particulate matter and organic material in the water column. This association with particles facilitates its transport within aquatic systems and its eventual deposition into sediments.

Sediments act as a major sink and long-term reservoir for PCBs. Due to their persistence, trichlorobiphenyls can accumulate in bottom sediments, leading to concentrations significantly higher than in the overlying water column. While specific concentration data for this compound in water and sediment are scarce in the reviewed literature, the general distribution patterns of PCBs suggest that it would be found in the sediments of contaminated rivers, lakes, and coastal areas. The presence of trichlorobiphenyls in sediment cores provides a historical record of PCB contamination.

Terrestrial Systems: Soil Contamination

Soil contamination with this compound can occur through various pathways, including atmospheric deposition, the application of contaminated sewage sludge, and spills or leaks from electrical equipment containing Aroclor mixtures. Once in the soil, its mobility is generally low due to its strong adsorption to soil organic matter.

The persistence of this compound in soil can be long, with degradation processes occurring slowly. Its presence in terrestrial ecosystems can lead to potential uptake by plants and soil organisms, thereby entering the terrestrial food web. While studies have reported on the total PCB concentrations in soils from various locations, specific data for this compound are not commonly detailed. However, given its presence in widely used Aroclor mixtures, its occurrence in contaminated industrial and urban soils is highly probable.

Bioaccumulation and Biota Partitioning

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues at a level higher than the surrounding medium. For lipophilic (fat-soluble) compounds like this compound, this process is particularly significant as they readily partition into the fatty tissues of living organisms. core.ac.uk While extensive research exists for PCBs as a general class, specific quantitative data for the this compound congener are limited. However, the fundamental principles of PCB bioaccumulation and partitioning can be applied to understand its environmental behavior.

The uptake of PCBs by living organisms occurs through several primary pathways, which differ between aquatic and terrestrial environments.

Aquatic Organisms: In aquatic ecosystems, organisms can absorb this compound directly from the water or through the consumption of contaminated food.

Direct Uptake from Water (Bioconcentration): Aquatic organisms, particularly those at lower trophic levels like phytoplankton, algae, and invertebrates, can absorb PCBs directly from the water column. nih.gov The compound passively diffuses across respiratory surfaces (gills) and the general body surface, driven by the concentration gradient between the water and the organism's lipid-rich tissues. For many aquatic invertebrates, uptake from water is the predominant route of exposure.

Dietary Uptake: Ingestion of contaminated food is a significant pathway for PCB accumulation, especially for organisms at higher trophic levels such as fish, marine mammals, and birds. nih.govmdpi.com As these predators consume prey that has already accumulated PCBs, the compounds are transferred and further concentrated. Research on the related congener 2,5,4'-trichlorobiphenyl has shown that food chain accumulation can be a critical route for uptake, particularly when environmental concentrations in the water are very low. nih.gov

The relative importance of each uptake route is species-specific, depending on factors like feeding habits, metabolic rate, and the organism's position in the food web. nih.gov

Terrestrial Organisms: In terrestrial environments, the primary uptake mechanisms for this compound involve ingestion of contaminated soil and food, with inhalation of contaminated air being a minor pathway.

Soil and Sediment Ingestion: Soil-dwelling invertebrates, such as earthworms, play a crucial role in the terrestrial food web and can accumulate PCBs directly from the soil they ingest. researchgate.net Studies on PCBs in earthworms indicate that less chlorinated congeners tend to be more bioavailable than highly chlorinated ones. researchgate.net From these invertebrates, PCBs are then transferred to predators like birds and small mammals.

Dietary Intake: For most terrestrial animals, the main route of exposure is through their diet. Herbivores may accumulate PCBs from consuming plants that have been contaminated through atmospheric deposition on their surfaces or uptake from the soil. Carnivores and omnivores receive their dose by consuming other animals that have already bioaccumulated the compounds.

Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next within a food web. Due to their persistence and lipophilic nature, PCBs like this compound are prone to biomagnification—a process where the concentration of the substance increases in organisms at successively higher levels in the food chain. nih.govacs.org

Organisms at the base of the food web, such as plankton or plants, absorb the chemical from the environment, leading to an initial concentration in their tissues. When these organisms are consumed by primary consumers (e.g., small fish, insects), the PCBs are transferred and stored in the predator's fatty tissues. Because PCBs are not easily metabolized or excreted, they accumulate over the organism's lifetime. This process continues up the food chain, with top predators like predatory fish (tuna, sharks), birds of prey (eagles), and marine mammals (dolphins, seals) accumulating the highest concentrations. mdpi.comresearchgate.net

Studies on various aquatic and terrestrial ecosystems have consistently shown that PCB concentrations are enriched with each increase in trophic level. researchgate.netacs.org For example, research in a grassland food network demonstrated that biomagnification was most pronounced in organisms at the top of the food chain. researchgate.net Similarly, a study of a marine food web in the South China Sea found that total PCBs were biomagnified in the biota. acs.org While these studies often measure a suite of PCB congeners, the principle applies to individual persistent congeners like this compound.

The table below illustrates the general principle of PCB biomagnification in a simplified aquatic food web. The concentration values are hypothetical and intended for illustrative purposes to demonstrate the increasing concentration at higher trophic levels.

Trophic LevelOrganism ExampleRelative PCB Concentration (in lipid)
1Phytoplankton1x
2Zooplankton10x
3Small Fish (e.g., Minnow)50x
4Predatory Fish (e.g., Trout)250x
5Bird of Prey (e.g., Osprey)2,500x

Environmental Fate Processes of 2,3,5 Trichlorobiphenyl

Transport Phenomena

Transport phenomena describe the movement of 2,3,5-trichlorobiphenyl within and between different environmental media without any change to its chemical structure. These processes are largely dictated by the compound's intrinsic physicochemical properties.

Volatilization is a key process that facilitates the long-range atmospheric transport of PCBs like this compound. This process is quantified by the Henry's Law Constant (HLC), which describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. epa.gov A higher HLC indicates a greater tendency for a compound to volatilize from water surfaces. cdc.gov While a specific measured HLC for this compound (PCB-23) is cataloged in comprehensive databases, the values for trichlorobiphenyls generally indicate a significant potential for volatilization from water bodies. cdc.govhenrys-law.org This movement from water to the atmosphere is a critical step in the global distribution of these contaminants, allowing them to be transported far from their original sources. epa.gov The rate of volatilization is influenced by environmental factors such as temperature, wind speed, and water turbulence.

Due to its hydrophobic nature, this compound has a strong tendency to adsorb to particulate matter and organic carbon in soil and sediments. nm.gov This behavior is governed by the organic carbon-water (B12546825) partition coefficient (Koc), which measures the ratio of the chemical's concentration in the organic carbon phase of sediment or soil to its concentration in the water phase. epa.gov

The high lipophilicity of PCBs is indicated by a high octanol-water partition coefficient (log Kow). For trichlorobiphenyl isomers, log Kow values are typically high, with computed values like XLogP3 around 5.8, indicating a strong affinity for organic matter over water. nih.gov This strong sorption tendency means that sediments act as a major sink and reservoir for this compound in aquatic systems. nm.gov The amount of sorption is highly correlated with the total organic carbon (TOC) content of the sediment; higher TOC leads to greater retention of the compound. nm.gov

Physicochemical Properties of this compound
PropertyValue / IdentifierSource
IUPAC NameThis compound cdc.gov
SynonymPCB No. 23 cdc.gov
CAS Number55720-44-0 cdc.govguidechem.com
Molecular FormulaC12H7Cl3 guidechem.com
Molecular Weight257.54 g/mol
Octanol-Water Partition Coefficient (XLogP3)~5.8 (for related isomers) nih.gov
Henry's Law Constant (HLC)Data available in specialized databases henrys-law.orghenrys-law.org
Soil Organic Carbon-Water Partition Coefficient (Koc)High, inferred from high log Kow nm.govepa.gov

Sediments are not a permanent sink for this compound; a dynamic exchange occurs between the sediment bed and the overlying water column. This exchange is a critical factor controlling the long-term fate and bioavailability of the compound in aquatic environments. Processes such as sediment resuspension, caused by currents, storms, or dredging activities, can reintroduce particle-bound this compound into the water column.

Once in the water, the compound can either re-settle, be transported with the water flow, or partition from the suspended particles into the dissolved phase. From the dissolved phase, it is available for volatilization into the atmosphere or uptake by aquatic organisms. This continuous cycle of deposition, burial, and resuspension means that contaminated sediments can act as a long-term secondary source of pollution to the water column long after primary emissions have ceased. nih.gov

Transformation Pathways

Transformation pathways involve the chemical alteration of the this compound molecule, leading to its degradation. These processes are crucial for the ultimate removal of the compound from the environment.

Photochemical degradation, or photolysis, is a significant transformation process for PCBs in surface waters and the atmosphere. This process is initiated when the molecule absorbs energy from sunlight, leading to a chemically excited state.

In the context of photochemical degradation, reductive dechlorination is a key mechanism. The process begins when this compound absorbs ultraviolet (UV) radiation from sunlight, promoting the molecule to an excited electronic state. In this energized state, a carbon-chlorine (C-Cl) bond can break, releasing a chlorine radical and leaving behind a dichlorobiphenyl radical.

This radical is highly reactive and will readily abstract a hydrogen atom from a hydrogen-donating substance in the surrounding medium (such as water or dissolved organic matter) to form a more stable, less chlorinated biphenyl (B1667301) molecule. This two-step process—photolytic cleavage of a C-Cl bond followed by hydrogen abstraction—results in the net replacement of a chlorine atom with a hydrogen atom, and is thus termed photochemical reductive dechlorination. The efficiency of this process can be enhanced by the presence of photosensitizing agents in the water.

Photochemical Degradation Pathways

Influence of Environmental Parameters on Photolysis

The photolytic degradation of this compound is significantly influenced by environmental conditions. In aquatic systems, the presence of dissolved organic matter (DOM) can accelerate phototransformation through the generation of reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). For instance, studies on the closely related isomer, 2,4',5-trichlorobiphenyl (B150608) (PCB 31), have demonstrated that humic and fulvic acids, major components of DOM, enhance photodegradation rates. In these photosensitized reactions, •OH and singlet oxygen have been identified as the primary oxidants responsible for the degradation of the PCB molecule. nih.gov The concentration of DOM also plays a role, with maximum photodegradation rates observed at specific concentrations, such as 5 mg/L in one study. nih.gov

The structural features of the PCB congener itself also affect the rate of photolysis. The rate of photolytic decomposition has been observed to be higher for individual PCB congeners compared to when they are part of a mixture. researchgate.net The position of the chlorine atoms on the biphenyl rings influences the susceptibility to photolytic cleavage, with the bond strength decreasing in the order of ortho > meta > para positions. researchgate.net While specific data on the direct influence of pH and temperature on the photolysis of this compound are limited, these parameters are known to affect the chemical speciation and reactivity of sensitizers like DOM, and thus indirectly impact photodegradation rates.

Microbial Biotransformation Mechanisms

Microbial activities are crucial in the environmental fate of this compound, with distinct transformation pathways occurring under anaerobic and aerobic conditions.

Anaerobic Reductive Dechlorination to Lower Chlorinated Congeners

Under anaerobic conditions, typically found in sediments and submerged soils, the primary biotransformation pathway for higher chlorinated PCBs is reductive dechlorination. In this process, chlorine atoms are sequentially removed from the biphenyl structure and replaced with hydrogen atoms. This compound is a common intermediate product in the anaerobic dechlorination of more highly chlorinated congeners, such as 2,3,4,5-tetrachlorobiphenyl (B164871) and 2,3,5,6-tetrachlorobiphenyl (B164875). nih.govacs.org This process is significant as it reduces the toxicity of the PCB mixture and can lead to the formation of less chlorinated congeners that are more amenable to subsequent aerobic degradation. For example, the dechlorination of 2,3,5,6-tetrachlorobiphenyl can yield this compound as an intermediate, which is then further dechlorinated to dichlorobiphenyls like 2,5-dichlorobiphenyl.

The kinetics of anaerobic dechlorination are influenced by the concentration of the PCB congener. Studies on the dechlorination of 2,3,4,5-tetrachlorobiphenyl to this compound by the bacterium Dehalobium chlorocoercia DF-1 have shown that the rate of dechlorination is a linear function of the substrate concentration at environmentally relevant levels. acs.orgacs.org Dechlorination has been observed to occur at aqueous concentrations as low as 1 ng/L. acs.orgnih.gov

In one study, the dechlorination activity for the production of this compound from 2,3,4,5-tetrachlorobiphenyl was observed to be a consistent 1.39% mole of product per day across a range of initial substrate concentrations. acs.org No significant lag time was observed before the onset of dechlorination. acs.org However, the extent of dechlorination can reach a plateau. For instance, at higher initial concentrations of the parent compound, the maximum dechlorination to this compound did not exceed 70%, while at lower concentrations, up to 90% dechlorination was observed over a longer period. acs.org

The rate of dechlorination of trichlorobiphenyls can be substantial under optimized conditions. For example, in an anaerobic enrichment culture, the dechlorination of 2,3,6-trichlorobiphenyl (B1206163) to 2,6-dichlorobiphenyl (B22184) reached volumetric rates of over 300 μmol per liter per day with daily supplementation of the substrate and sterile sediment. nih.gov

Table 1: Dechlorination of 2,3,4,5-Tetrachlorobiphenyl to this compound by Dehalobium chlorocoercia DF-1

ParameterValueReference
Lowest Observed Dechlorination Concentration1 ng/L acs.orgnih.gov
Relationship between Rate and ConcentrationLinear acs.orgacs.org
Dechlorination Activity1.39% mole of product/day acs.org
Maximum Dechlorination (at high substrate conc.)~70% acs.org
Maximum Dechlorination (at lower substrate conc.)~90% acs.org

Specific groups of anaerobic bacteria, known as organohalide-respiring bacteria, are responsible for reductive dechlorination. These microorganisms utilize chlorinated compounds as terminal electron acceptors in their respiration, a process known as dehalorespiration. Dehalobium chlorocoercia strain DF-1 is a key organism that has been identified to catalyze the reductive dechlorination of higher chlorinated PCBs to this compound. acs.orgacs.org This bacterium has been shown to be effective in dechlorinating 2,3,4,5-tetrachlorobiphenyl to this compound in sediment-free medium. acs.orgacs.org Other bacteria, such as those with high phylogenetic relatedness to Dehalococcoides species, have also been implicated in the removal of doubly flanked chlorines from tetrachlorobiphenyls, leading to the formation of this compound.

The rate and extent of anaerobic dechlorination are strongly influenced by the structure and density of the microbial community. The abundance of specific dechlorinating populations, such as organohalide-respiring bacteria, is a critical factor. Low rates of dechlorination observed in some sediments have been attributed to low numbers of these specialized bacteria rather than a lack of bioavailability of the PCBs. acs.orgnih.gov The periodic addition of sterile sediment and the target PCB congener to enrichment cultures has been shown to enhance and sustain the rate of dechlorination, suggesting that factors within the sediment matrix can support the activity of the dechlorinating anaerobes. nih.gov

Aerobic Oxidative Degradation

In the presence of oxygen, this compound can be degraded through oxidative pathways, primarily by aerobic bacteria. This process typically involves the action of dioxygenase enzymes, which insert two hydroxyl groups into the aromatic rings. The initial step in the aerobic degradation of biphenyl and its chlorinated derivatives is catalyzed by biphenyl-2,3-dioxygenase (BphA), which attacks adjacent, unsubstituted carbon atoms at the 2,3-positions. colab.ws The resulting dihydrodiol is then dehydrogenated to a dihydroxybiphenyl, which undergoes ring cleavage by a 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC). colab.ws This leads to the formation of a meta-cleavage product, which is further hydrolyzed to produce a chlorobenzoic acid and a five-carbon aliphatic acid. colab.wsresearchgate.net

Bacteria capable of degrading PCBs are widespread and include species from genera such as Pseudomonas, Rhodococcus, Bacillus, and Microbacterium. nih.govnih.gov For example, Microbacterium paraoxydans has been shown to degrade a pentachlorobiphenyl, with proteomic analysis revealing the upregulation of proteins involved in the transport and degradation of the PCB. nih.gov The degradation of PCBs can also proceed through the formation of hydroxylated intermediates.

The susceptibility of a PCB congener to aerobic degradation is highly dependent on its chlorine substitution pattern. The presence of unsubstituted carbon atoms, particularly at the 2,3- or 3,4-positions, is generally required for the initial dioxygenase attack. The prior anaerobic dechlorination of more highly chlorinated PCBs to form congeners like this compound is therefore a critical first step in the complete mineralization of these persistent pollutants, as it creates the necessary sites for aerobic bacteria to act upon.

Role of Specific Bacterial Strains (e.g., Pseudomonas fluorescens P2W)
Enzymatic Pathways and Metabolic Intermediates (e.g., Dioxygenase Attacks)

The primary aerobic bacterial pathway for the degradation of polychlorinated biphenyls (PCBs) like this compound is initiated by a multi-component enzyme system. The key enzyme, biphenyl dioxygenase (BphA), attacks the biphenyl structure by incorporating two atoms of oxygen, a process known as dioxygenation. nih.gov This initial attack typically occurs at an unchlorinated or lesser-chlorinated ring at the 2,3- or 3,4-positions. nih.gov

This enzymatic attack results in the formation of unstable (chloro)biphenyl-dihydrodiols. These intermediates are then rearomatized by a dehydrogenase to form (chloro)dihydroxybiphenyls, also known as chlorocatechols. The newly formed aromatic ring is then susceptible to cleavage by another key enzyme, 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC). genome.jp This enzyme cleaves the ring, leading to the formation of a meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), which is further metabolized. nih.gov The degradation cascade can ultimately lead to the formation of chlorobenzoic acids and other intermediates that can enter central metabolic cycles. nih.gov The entire process results in the breakdown of the stable PCB molecule into simpler, less harmful compounds.

Influence of Co-Metabolic Inducers (e.g., Salicylic Acid, Biphenyl)

The biodegradation of PCBs like this compound is often a co-metabolic process. taylorfrancis.com This means that the enzymes needed to break down the PCB are induced by the presence of a more easily metabolized primary substrate, known as a co-metabolic inducer. Biphenyl is a classic example of such an inducer. taylorfrancis.com Bacteria grown in the presence of biphenyl produce the necessary dioxygenase enzymes that can fortuitously degrade PCB congeners, even though the bacteria may not derive energy from the PCB itself.

Salicylic acid is another compound known to be involved in the genetic regulation of catabolic pathways for aromatic compounds. In some bacterial systems, it can act as an inducer for the expression of genes responsible for the degradation of complex aromatic molecules. The presence of these inducers is often crucial for initiating the breakdown of persistent pollutants like this compound in contaminated environments.

Fungal Biodegradation and Mineralization

Fungi, particularly white-rot fungi, possess powerful enzymatic systems that play a significant role in the degradation and complete mineralization of persistent organic pollutants.

Activity of White Rot Fungi (e.g., Bjerkandera adusta, Pleurotus ostreatus, Trametes versicolor)

White-rot fungi are highly effective at degrading PCBs due to their non-specific, extracellular lignin-degrading enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases. asm.orgnih.gov Several studies have demonstrated the capability of Bjerkandera adusta, Pleurotus ostreatus, and Trametes versicolor to degrade various PCB congeners. asm.orgsciopen.com

In a comparative study on the degradation of the closely related 2,4',5-trichlorobiphenyl, strains of B. adusta were found to be the most active degraders among twelve tested white-rot fungi, outperforming the commonly studied Phanerochaete chrysosporium. asm.org Strains of P. ostreatus and T. versicolor also demonstrated significant degradation capabilities. asm.org For instance, after a 21-day incubation period, B. adusta UAMH 7308 degraded 82% of the initial 2,4',5-trichlorobiphenyl. asm.org Pleurotus ostreatus and Trametes versicolor have also been shown to degrade mixtures of tri- and tetrachlorinated biphenyls by over 95% in solid-state systems.

Interactive Table: Fungal Degradation of 2,4',5-Trichlorobiphenyl Below are the degradation percentages of 2,4',5-Trichlorobiphenyl by various white-rot fungi after 21 days of incubation.

Fungal Strain% Degradation of 2,4',5-TCB
Bjerkandera adusta UAMH 730882%
Bjerkandera adusta UAMH 825860%
Pleurotus ostreatus UAMH 796472%
Trametes versicolor UAMH 827240%
Phanerochaete chrysosporium ATCC 2472528%
Data sourced from a study on 2,4',5-trichlorobiphenyl degradation. asm.org
Mineralization Pathways and Efficiency

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO2) and water. While measurement of the disappearance of the parent compound indicates biodegradation, mineralization confirms its complete destruction. asm.org The efficiency of mineralization of PCBs by white-rot fungi is generally much lower than the initial degradation percentage. asm.orgnih.gov

Interactive Table: Fungal Mineralization of 2,4',5-Trichlorobiphenyl The table below shows the percentage of 2,4',5-Trichlorobiphenyl mineralized to CO2 by different fungal strains over 22 days.

Fungal Strain% Mineralization of 2,4',5-TCB
Trametes versicolor UAMH 827211.0%
Pleurotus ostreatus UAMH 796410.0%
Bjerkandera adusta UAMH 82586.9%
Phanerochaete chrysosporium ATCC 24725<3.0%
Data sourced from a study using ¹⁴C-labeled 2,4',5-trichlorobiphenyl. asm.org

Chemical Availability and Bioavailability in Environmental Matrices

The environmental impact and degradability of this compound are heavily dependent on its chemical availability and bioavailability in matrices like soil and sediment. Bioavailability refers to the fraction of a chemical that can be taken up by organisms or is available for microbial degradation. mdpi.com

PCBs are known for their persistence and tendency to bind strongly to organic matter and sediments. This sorption process reduces the concentration of the compound in the pore water, thereby lowering its availability to microorganisms and other organisms. nih.gov The bioavailability of PCBs in soil has been shown to decrease over time as the compounds become more integrated or "aged" within the soil matrix. nih.govosti.gov Factors such as high organic carbon content in soil can further reduce the bioavailability of PCBs. mdpi.com Conversely, the presence of other dissolved organic matter in aquatic systems can sometimes accelerate photodegradation. For the related 2,4',5-trichlorobiphenyl, degradation was enhanced in the presence of humic and fulvic acids.

The degree of chlorination also plays a role; generally, less chlorinated biphenyls are more bioavailable and degradable than their more highly chlorinated counterparts. As a trichlorobiphenyl, this compound is considered a "lower" chlorinated congener and is thus generally more susceptible to degradation and uptake than higher chlorinated PCBs like hexa- or hepta-chlorobiphenyls. nih.gov

Freely Dissolved Concentrations in Porewater as a Metric for Bioavailability

The bioavailability of this compound in sediments is not accurately reflected by its total concentration in the sediment bulk. Instead, the freely dissolved concentration in the interstitial water, or porewater, is considered a more precise measure of the fraction that is available for uptake by organisms. nih.govttu.edu This is because organisms primarily interact with the dissolved phase of the contaminant.

Recent advancements in passive sampling techniques, such as the use of polyoxymethylene (POM) or solid-phase microextraction (SPME) with polydimethylsiloxane (B3030410) (PDMS) fibers, have enabled the accurate measurement of these low-level, freely dissolved concentrations in porewater. nih.govttu.edu These methods directly quantify the chemical activity of the compound, which is a key determinant of its potential for bioaccumulation. ttu.edu

Studies have demonstrated a clear relationship between the freely dissolved porewater concentrations of PCBs and their bioaccumulation in aquatic organisms. ttu.edu For instance, research on the dechlorination of other PCB congeners, which can produce this compound (also known as PCB 23) as a daughter product, has utilized passive samplers to measure dechlorination rates at environmentally relevant aqueous concentrations as low as the nanogram per liter (ng/L) range. nih.govacs.orgnih.gov These studies underscore the importance of the freely dissolved fraction in driving biological processes. In one study, the rate of dechlorination of 2,3,4,5-tetrachlorobiphenyl to this compound was found to be a linear function of the substrate's freely dissolved concentration, even at levels down to 1 ng/L. nih.govnih.gov

The use of freely dissolved porewater concentrations provides a more reliable basis for risk assessment compared to traditional methods that rely on bulk sediment concentrations. nih.gov This approach can help to explain the variability in bioaccumulation observed at different sites with similar total sediment PCB concentrations.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Molecular Weight257.54 g/mol hudsonriver.org
Log Kow (Octanol-Water Partition Coefficient)5.66 hudsonriver.org

Association with Organic Matter and Sediments Influencing Bioavailability

The partitioning of this compound between the solid and dissolved phases in aquatic environments is a critical factor controlling its bioavailability. Due to its hydrophobic nature, as indicated by a high octanol-water partition coefficient (Log Kow) of 5.66, this compound has a strong tendency to sorb to particulate matter, especially organic carbon, in sediments and soils. hudsonriver.org This sorption process significantly reduces its concentration in the freely dissolved phase in porewater, thereby limiting its direct availability to aquatic organisms. acs.org

The extent of sorption is heavily influenced by the characteristics of the sediment, particularly the quantity and quality of organic matter. acs.org The sediment-water partition coefficient (Kp) and the organic carbon-normalized partition coefficient (Koc) are key parameters used to describe the distribution of PCBs between sediment and water. For PCBs, Kp values can span several orders of magnitude depending on the specific congener and the sediment properties. hudsonriver.org

Research conducted in various contaminated sites, such as the Hudson River, has involved the characterization of PCB congeners including 2,3',5-trichlorobiphenyl (B164856) (often designated as BZ#27 in such studies) and the estimation of their partition coefficients. epa.govepa.gov These studies have shown that the organic carbon content of the sediment is a dominant factor in the sorption of PCBs. acs.org For instance, the removal of organic matter from sediments has been shown to greatly reduce their capacity to sorb PCBs. acs.org

The following table presents sediment-water partition coefficient data for 2,3',5-trichlorobiphenyl from a study on the Hudson River, illustrating the compound's strong affinity for sediment.

Table 2: Partitioning Data for 2,3',5-Trichlorobiphenyl in Hudson River Sediments

ParameterValueReference
Log Koc (L/kg)5.65 epa.gov

The strong binding of this compound to sediment organic matter means that sediments act as a long-term reservoir for this contaminant. While this reduces its immediate bioavailability, processes such as bioturbation and resuspension can lead to its re-introduction into the water column and the food web over extended periods.

Analytical Methodologies for 2,3,5 Trichlorobiphenyl Research

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and crucial step in the analysis of 2,3,5-trichlorobiphenyl from various environmental matrices—such as water, soil, sediment, and biological tissues—is the efficient extraction of the analyte and the removal of interfering substances. cdc.gov The choice of extraction and cleanup procedures is highly dependent on the matrix type and the concentration levels of the target compound.

Commonly employed extraction techniques for solid and semi-solid samples like soil and sediment include Soxhlet extraction, microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE). For aqueous samples, liquid-liquid extraction (LLE) with a suitable organic solvent is a traditional approach.

Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix components that can interfere with the subsequent analysis. cdc.gov This is often accomplished using column chromatography with adsorbents like Florisil, silica (B1680970) gel, or alumina. cdc.govnih.gov For instance, a common procedure involves fractionation using a Florisil® open-column chromatography eluted with hexane. nih.gov These cleanup steps are vital for obtaining accurate and reliable results, especially when dealing with trace levels of this compound.

Table 1: Extraction and Cleanup Techniques for PCB Analysis

TechniqueMatrixDescription
Soxhlet Extraction Soil, Sediment, TissueA classic and robust method involving continuous extraction with a solvent.
Microwave-Assisted Extraction (MAE) Soil, SedimentUses microwave energy to heat the solvent and sample, accelerating the extraction process. tandfonline.com
Accelerated Solvent Extraction (ASE) Soil, Sediment, TissueEmploys elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
Liquid-Liquid Extraction (LLE) WaterPartitioning of the analyte between the aqueous sample and an immiscible organic solvent.
Column Chromatography Extracts from all matricesA cleanup technique using a solid adsorbent (e.g., Florisil, silica gel) to separate PCBs from interfering compounds. cdc.gov

Chromatographic Separation and Detection Methods

High-resolution chromatographic techniques are indispensable for separating this compound from other PCB congeners and potential interferences. Gas chromatography (GC) is the cornerstone of PCB analysis. cdc.gov

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) has historically been a widely used method for the analysis of PCBs due to its exceptional sensitivity to halogenated compounds. cdc.govalphalab.com The ECD is highly selective for electronegative compounds like PCBs, making it a powerful tool for their detection at very low concentrations. interesjournals.orgnih.gov

EPA Method 8082A provides guidance for the analysis of PCBs, including individual congeners, using GC-ECD. restek.comepa.gov This method often employs a dual-column system for confirmation of the results. restek.com While highly sensitive, a limitation of GC-ECD is that it identifies compounds based on their retention time, which can sometimes lead to misidentification if co-elution with other compounds occurs. alphalab.com

Key Features of GC-ECD for this compound Analysis:

High Sensitivity: Capable of detecting picogram levels of PCBs. cdc.gov

Selectivity: Highly responsive to chlorinated compounds. cdc.gov

Cost-Effective: Generally less expensive than mass spectrometry-based methods. alphalab.com

Confirmation: Dual-column analysis is often required for reliable identification. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the definitive identification and quantification of this compound. chromatographyonline.comnih.gov This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. shimadzu.com

In GC-MS, after the separation of compounds in the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each compound, which serves as a chemical fingerprint, allowing for unambiguous identification. shimadzu.com For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. chromatographyonline.comthermofisher.com This technique involves multiple stages of mass analysis, which significantly reduces background noise and interferences. chromatographyonline.com

Isotope dilution techniques, where a known amount of a stable isotope-labeled analog of this compound is added to the sample as an internal standard, are often used with GC-MS to achieve the most accurate quantification. chromatographyonline.comthermofisher.com

Table 2: Comparison of GC-ECD and GC-MS for PCB Analysis

FeatureGas Chromatography-Electron Capture Detection (GC-ECD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the decrease in current in the detector caused by electronegative compounds. cdc.govSeparates ions based on their mass-to-charge ratio. shimadzu.com
Identification Based on retention time. alphalab.comBased on mass spectrum (molecular fingerprint). nih.gov
Confirmation Requires dual-column analysis. restek.comProvides definitive structural information. shimadzu.com
Sensitivity Very high for chlorinated compounds. interesjournals.orgHigh, with the potential for even greater sensitivity using selected ion monitoring (SIM) or MS/MS. thermofisher.com
Selectivity Good for electronegative compounds.Very high, especially with MS/MS. chromatographyonline.com
Interferences Susceptible to co-eluting electronegative compounds. alphalab.comLess susceptible to interferences, particularly with high-resolution MS or MS/MS. chromatographyonline.com

Congener-Specific Quantification Approaches for Environmental Assessment

Historically, PCB analysis often focused on the quantification of total PCBs as commercial mixtures (e.g., Aroclors). alphalab.com However, this approach has significant limitations because the toxicity and environmental behavior of PCBs vary greatly among individual congeners. epa.gov Therefore, congener-specific analysis, which quantifies individual PCB congeners like this compound, is now the preferred approach for accurate environmental assessment and risk characterization. epa.goveurofinsus.com

Congener-specific quantification allows for a more detailed and accurate assessment of the potential toxicological impact of a PCB mixture by considering the unique properties of each congener present. eurofinsus.com This approach is crucial for calculating toxic equivalency quotients (TEQs) for dioxin-like PCBs, although this compound is not typically classified as a dioxin-like congener.

The analytical methods of choice for congener-specific analysis are high-resolution gas chromatography coupled with either ECD or, more definitively, MS. nih.govshimadzu.com The use of certified reference materials and isotopically labeled standards for each congener of interest is essential for accurate quantification. chromatographyonline.com

Advanced Sampling Techniques for Environmental Monitoring

Traditional grab sampling methods provide a snapshot of contaminant concentrations at a specific point in time. However, for many environmental monitoring applications, it is more informative to determine the time-weighted average (TWA) concentration of contaminants. Passive sampling techniques have emerged as a powerful tool for achieving this.

Polymer-Phase Passive Samplers for Aqueous Systems

Polymer-phase passive samplers are increasingly used for monitoring hydrophobic organic compounds like this compound in aquatic environments. nih.govepa.gov These samplers consist of a polymeric material, such as polyethylene (B3416737) (PE) or poly(methyl methacrylate) (PMMA), that is deployed in the water body for an extended period. nih.govnih.govsccwrp.org

During deployment, hydrophobic compounds in the water partition into the polymer until equilibrium is reached. nih.gov The amount of this compound accumulated in the sampler is proportional to its freely dissolved concentration in the water, which is the most bioavailable fraction. wur.nl By knowing the sampler-water partition coefficient and the deployment time, the TWA concentration of the contaminant in the water can be calculated. nih.gov

Advantages of Polymer-Phase Passive Samplers:

Provide time-weighted average concentrations, offering a more representative picture of water quality over time. affinisep.com

Measure the freely dissolved and bioavailable fraction of the contaminant. epa.govwur.nl

Can concentrate contaminants from the water, leading to lower detection limits. affinisep.com

Are relatively simple and cost-effective to deploy. nih.gov

Recent research has focused on developing and optimizing different polymer materials for specific classes of compounds. For instance, PMMA has been shown to be an effective sampler for moderately hydrophobic organic compounds. nih.govacs.orgacs.org

Measurement of Freely Dissolved Concentrations in Water

The accurate measurement of freely dissolved concentrations of this compound in water is crucial for assessing its environmental fate, bioavailability, and potential for bioremediation. Due to the hydrophobic nature of polychlorinated biphenyls (PCBs), their freely dissolved concentrations in the aqueous phase are often very low, presenting analytical challenges.

Standard methodologies for the determination of PCB congeners in aqueous samples are outlined in U.S. Environmental Protection Agency (EPA) Methods 8082 and 8082A. epa.govepa.gov These methods typically involve the extraction of the analyte from the water sample, followed by analysis using gas chromatography (GC). epa.govepa.gov

For sample preparation, several extraction techniques can be employed for aqueous matrices. These include:

Separatory Funnel Liquid-Liquid Extraction (EPA Method 3510): Utilizes a separatory funnel and a solvent, such as methylene (B1212753) chloride, to partition the PCBs from the water. epa.govepa.gov

Continuous Liquid-Liquid Extraction (EPA Method 3520): A continuous extraction process suitable for larger sample volumes. epa.govepa.gov

Solid-Phase Extraction (SPE) (EPA Method 3535): Water samples are passed through a solid sorbent material that retains the PCBs, which are then eluted with a solvent. epa.gov

Following extraction, the analysis is typically performed using a gas chromatograph equipped with an electron capture detector (ECD) or an electrolytic conductivity detector (ELCD), which are sensitive to halogenated compounds. epa.govepa.gov Gas chromatography-mass spectrometry (GC-MS) is also considered a primary method for the detection and quantification of specific PCB congeners.

Innovative research has focused on developing methods to measure environmentally relevant, low-level dissolved concentrations. A notable study successfully measured the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB 61) to this compound (PCB 23) at aqueous concentrations as low as 1.15 ng/L. nih.gov This research demonstrated that dechlorination could occur at these very low concentrations, which is significant for understanding the natural attenuation of PCBs in contaminated sediments. nih.gov

To achieve this, the study utilized a novel passive sampling and dosing system. nih.gov This approach employed polyoxymethylene (POM) polymer, which served a dual purpose: it acted as a passive dosing system to maintain a stable, low-level concentration of the parent PCB in the aqueous medium and as a passive equilibrium sampler to monitor the formation of the this compound product. nih.gov This technique overcomes the challenges of maintaining and measuring picomolar to nanomolar concentrations in laboratory experiments. nih.gov The rates of dechlorination were found to be a linear function of the substrate concentration over a range of 1 to 500 ng/L. nih.gov

Another field sampling technique involves the use of Passive In-situ Chemical Extraction Samplers (PISCES) to collect dissolved PCBs directly from water bodies like rivers. epa.gov

Remediation and Mitigation Strategies for 2,3,5 Trichlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or sequester contaminants. For chlorinated compounds like 2,3,5-trichlorobiphenyl, these methods offer a potentially cost-effective and environmentally friendly solution.

Bioaugmentation with Organohalide-Respiring Bacteria for Enhanced Dechlorination

Bioaugmentation is an environmental remediation strategy that involves the introduction of specific microbial strains or consortia to a contaminated site to enhance the biodegradation of target pollutants. In the context of this compound and other PCBs, organohalide-respiring bacteria (OHRB) are of particular interest. These specialized anaerobic bacteria can use chlorinated compounds as terminal electron acceptors in their respiratory process, a process known as organohalide respiration or dehalorespiration. This metabolic activity results in the reductive dechlorination of PCBs, where a chlorine atom is removed and replaced with a hydrogen atom.

Research has demonstrated that the dechlorination of higher chlorinated biphenyls can lead to the formation of lower chlorinated congeners, including this compound. For instance, the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1 has been shown to dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB 61) to this compound (PCB 23). acs.orgnih.gov Studies measuring the dechlorination rates of PCB 61 by D. chlorocoercia DF-1 have been conducted over a range of environmentally relevant concentrations (1 to 500 ng/L) in sediment-free media. nih.gov The results indicate that the rate of dechlorination is a linear function of the substrate concentration and that low numbers of OHRB, rather than bioavailability, may account for the slow dechlorination rates often observed in sediments. nih.gov

The success of bioaugmentation for PCB remediation hinges on the ability to increase the population of effective dehalogenating microorganisms at the contaminated site. nih.govnih.gov Laboratory and field studies have shown that bioaugmentation with cultures like DF-1 can stimulate the dechlorination of weathered PCBs in contaminated sediments. acs.org This approach can enhance the removal of chlorine atoms from the biphenyl (B1667301) structure, which is a critical step in reducing the toxicity of PCBs and making them more susceptible to further degradation by other microorganisms. acs.orgepa.gov

Research FindingOrganism/SystemPrecursor CompoundProductSignificance
Measurement of dechlorination rates at environmentally relevant concentrations. nih.govDehalobium chlorocoercia DF-12,3,4,5-Tetrachlorobiphenyl (PCB 61)This compound (PCB 23)Demonstrates the capability of OHRB to transform higher PCBs into this compound at low concentrations.
Bioaugmentation of sediments with weathered Aroclor 1260. acs.orgDehalobium chlorocoercia DF-1Higher chlorinated PCBsLower chlorinated PCBsShows that bioaugmentation enhances dechlorination activity in complex, aged contamination scenarios.
Identification of global prevalence of OHRB in sewage sludge. nih.govVarious OHRBAroclor 1260Dechlorinated productsIndicates that the potential for PCB dechlorination is widespread in anaerobic environments.

Phytoremediation Potential and Mechanistic Limitations in Plants

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. For PCBs, this "green technology" offers several advantages, including low cost and public acceptance. nih.gov Plants can influence PCB fate through several mechanisms, including phytoextraction (uptake and accumulation), phytodegradation (metabolism of contaminants), and rhizodegradation (stimulation of microbial activity in the root zone).

The metabolism of PCBs in plants typically begins with an oxidation step, which is hindered by the presence of electron-withdrawing chlorine atoms. nih.gov Consequently, plant metabolism of PCBs is generally limited to congeners with four or fewer chlorine atoms. nih.gov Studies with various plant species and cell cultures have shown the potential for transformation of trichlorobiphenyls. For example, hairy root cultures of Atropa belladonna (black nightshade) were observed to form hydroxylated metabolites from various dichlorinated and trichlorinated PCB congeners. nih.gov The general pathway involves a three-phase process:

Phase I (Activation): Hydroxylation of the PCB molecule.

Phase II (Conjugation): The hydroxylated PCB is conjugated with a plant molecule, such as a sugar.

Phase III (Sequestration): The conjugate is stored in the plant's vacuole or incorporated into the cell wall. nih.gov

Despite this potential, the efficiency of phytoremediation for PCBs is often limited. The substitution pattern of chlorine atoms on the biphenyl rings significantly affects their susceptibility to plant metabolism. nih.gov Furthermore, the strong adsorption of PCBs to soil organic matter can reduce their bioavailability for plant uptake. Enhancing the process through rhizoengineering, which uses transgenic plants to exude compounds that stimulate PCB-degrading bacteria in the rhizosphere, is an area of active research. nih.gov

Physicochemical Remediation Techniques

Physicochemical remediation techniques employ physical properties and chemical reactions to treat contaminated media. These methods are often faster than bioremediation but can be more costly and energy-intensive.

Adsorption Technologies (e.g., Granular Activated Carbon, Powdered Activated Carbon)

Adsorption is a widely used technology for removing PCBs from aqueous environments. It involves the accumulation of contaminants onto the surface of a solid adsorbent material. Activated carbon, in both granular (GAC) and powdered (PAC) forms, is the most common adsorbent used for this purpose due to its high surface area and porous structure. nih.govosti.gov

Activated carbon-based technologies are applied in situ by injecting carbon-based amendments into contaminated soil and groundwater. clu-in.org The primary mechanism is the rapid adsorption of dissolved PCBs from the porewater onto the carbon surface, which effectively sequesters the contaminant and reduces its bioavailability and mobility. nih.govclu-in.org This reduction in aqueous concentration lowers the risk of PCBs entering the food chain. nih.gov

Research has shown that GAC is effective in treating aqueous wastes containing dissolved PCBs, with biological activated carbon (BAC), where a biofilm develops on the GAC surface, demonstrating even higher removal efficiencies. osti.gov In studies treating dissolved PCBs, BAC columns reduced influent concentrations of approximately 175 µg/L to below 0.2 µg/L. osti.gov The effectiveness of activated carbon can also be combined with other technologies. For instance, studies have investigated GAC adsorption followed by microwave regeneration for the treatment of soil-washing solutions contaminated with 2,4,5-trichlorobiphenyl, a compound structurally similar to this compound. nih.gov

TechnologyTarget MediumMechanismKey Finding
Granular Activated Carbon (GAC)Aqueous WastesAdsorptionCapable of significantly reducing dissolved PCB concentrations. osti.gov
Biological Activated Carbon (BAC)Aqueous WastesAdsorption & BiodegradationShowed superior removal of both dissolved and particulate-sorbed PCBs compared to GAC. osti.gov
In Situ Carbon-Based InjectatesSoil & GroundwaterAdsorption & SequestrationRapidly removes contaminants from the aqueous phase, reducing bioavailability and risk. clu-in.org

Advanced Oxidation Processes and Chemical Degradation Methods (e.g., Photolysis-Enhanced Systems)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These highly reactive radicals can break down persistent organic pollutants like PCBs into less complex and less toxic compounds.

Photolysis, the degradation of compounds by light, is one such AOP. The direct photolysis of PCBs in the environment is generally slow. However, the process can be significantly accelerated in the presence of photosensitizers, such as dissolved organic matter (DOM). nih.gov Research on 2,4',5-trichlorobiphenyl (B150608) (PCB 31), an isomer of this compound, has shown that DOM in aquatic systems accelerates its photodegradation through the production of reactive species like hydroxyl radicals and singlet oxygen. nih.gov In these photosensitized systems, hydroxyl radicals and singlet oxygen were found to be the primary drivers of degradation, accounting for 35.1% and 47.1% of the breakdown, respectively. nih.gov The degradation products included chlorinated benzoic acids and hydroxylated biphenyls, indicating the cleavage of the biphenyl ring and dechlorination. nih.gov These findings suggest that photolysis-enhanced systems could be a viable degradation method for this compound in aquatic environments.

Other AOPs include supercritical water oxidation (SCWO), which uses water above its critical point to rapidly oxidize PCBs to carbon dioxide and water without producing toxic byproducts. frontiersin.org

Combined Remediation Technologies for Complex Contamination

No single remediation technology is universally effective for all contaminated sites. Complex sites with mixed contaminants or challenging geological conditions often require an integrated approach that combines multiple remediation technologies, either sequentially or concurrently. frontiersin.orgconfex.comitrcweb.org

For PCB contamination, a common and effective strategy is to couple anaerobic and aerobic biological processes. Anaerobic bioremediation, such as bioaugmentation with OHRB, is effective at removing chlorine atoms from highly chlorinated PCBs, producing lower chlorinated congeners like this compound. acs.orgepa.gov These lower chlorinated PCBs are generally more susceptible to aerobic degradation by other bacteria that can cleave the biphenyl rings. epa.gov This sequential anaerobic-aerobic approach can potentially lead to the complete mineralization of PCBs.

Physicochemical methods can also be combined with bioremediation. For example, activated carbon can be amended with nutrients or specific bacteria (bioamended activated carbon) to both sequester PCBs and promote their degradation in place. nih.govacs.org This approach combines the rapid reduction in bioavailability provided by adsorption with the destructive potential of bioremediation. clu-in.org Another example involves using a physical or chemical process like pulse electric discharge to partially break down a contaminant, making the resulting products more amenable to subsequent biological degradation. nih.gov Combining technologies can create synergistic effects, leading to more efficient and complete remediation than could be achieved with a single technique alone. frontiersin.orgnih.gov

Future Research Directions in 2,3,5 Trichlorobiphenyl Studies

Refined Understanding of Environmental Transport and Bioavailability Dynamics in Complex Systems

While it is known that PCBs are widespread, the precise mechanisms governing the transport and bioavailability of 2,3,5-trichlorobiphenyl in complex, real-world ecosystems require more detailed investigation. researchgate.netnih.gov Future research should focus on the interplay of physical, chemical, and biological factors that influence its movement and uptake by organisms.

Key research areas include:

Intermedia Transfer: Quantifying the flux of this compound between different environmental compartments such as air, water, soil, and sediment is crucial. researchgate.netcapes.gov.br This includes studying partitioning behavior, which is influenced by factors like organic carbon content in soil and sediment.

Sorption and Desorption Processes: A deeper understanding of the kinetics and equilibrium of sorption and desorption of this compound to and from soil and sediment particles is needed. These processes directly control its concentration in the aqueous phase and, consequently, its bioavailability to aquatic organisms.

Influence of Dissolved Organic Matter: The role of dissolved organic matter in facilitating or hindering the transport and bioavailability of this compound in aquatic systems is an important area of study.

Bioaccumulation in Food Webs: While bioaccumulation is a known issue, more research is needed to understand the specific pathways and efficiencies of this compound transfer through various trophic levels in different ecosystems. nih.gov

Elucidation of Novel Biodegradation Pathways and Characterization of Involved Microbial Communities

Biodegradation is a key process for the ultimate removal of this compound from the environment. While both aerobic and anaerobic degradation pathways have been identified for PCBs in general, specific pathways for this congener and the microbial communities responsible require further elucidation. researchgate.net

Future research in this area should target:

Identification of Novel Degrading Microorganisms: Isolating and characterizing new microbial species or consortia with the ability to degrade this compound is a primary goal. Research has identified genera like Rhodococcus, Luteibacter, and Williamsia as potential PCB degraders. nih.gov

Anaerobic Dechlorination: Anaerobic microbial processes are dominant in sediments and are critical for the dechlorination of PCBs. researchgate.net Research should focus on identifying the specific microorganisms and enzymes involved in the reductive dechlorination of this compound.

Aerobic Degradation Pathways: Aerobic bacteria typically degrade PCBs through ring cleavage. researchgate.net Investigating the specific enzymes and genetic pathways involved in the aerobic breakdown of this compound can inform bioremediation strategies.

Metabolic Byproducts: A thorough characterization of the metabolites formed during the biodegradation of this compound is essential, as some byproducts, such as hydroxylated derivatives, can have their own toxicological implications.

Development of Advanced Analytical Tools for Trace Analysis and Metabolite Profiling

The accurate measurement of this compound and its metabolites at environmentally relevant concentrations is fundamental to all research efforts. Continuous improvement of analytical methods is necessary to enhance sensitivity, selectivity, and efficiency.

Future developments should focus on:

High-Resolution Mass Spectrometry (HRMS): The application of nontarget high-resolution mass spectrometry can aid in the identification of novel metabolites of this compound in various environmental and biological matrices. acs.org

Two-Dimensional Gas Chromatography (2D-GC): This technique offers high-resolution separation of complex mixtures like PCBs and their metabolites, which is particularly useful for resolving co-eluting compounds. nih.gov

Improved Sample Preparation Techniques: Developing more efficient and environmentally friendly extraction and cleanup methods, such as supercritical fluid extraction and miniaturized solid-phase extraction, will reduce solvent consumption and improve sample throughput. nih.govkeikaventures.com

Metabolomic Approaches: Targeted and untargeted metabolomics can provide a comprehensive profile of the metabolic changes occurring in organisms exposed to this compound, offering insights into its mechanisms of toxicity. biorxiv.org

Analytical TechniqueApplication in this compound Studies
Gas Chromatography-Mass Spectrometry (GC-MS) Standard method for the quantification of PCBs and their hydroxylated metabolites. biorxiv.org
Nontarget High-Resolution Mass Spectrometry (Nt-HRMS) Identification of a wide range of known and unknown metabolites. acs.org
Two-Dimensional Gas Chromatography (2D-GC) High-resolution separation of complex PCB congener mixtures and their metabolites. nih.gov
Supercritical Fluid Extraction (SFE) An environmentally friendly method for extracting PCBs from solid matrices. keikaventures.com

Integrated Modeling Approaches for Predicting Environmental Fate and Remediation Outcomes

Integrated environmental models are powerful tools for synthesizing our understanding of the complex processes governing the fate of this compound and for evaluating the potential effectiveness of different remediation strategies. wiley.com

Future modeling efforts should aim to:

Develop Multimedia Fate Models: Creating comprehensive models that simulate the transport and transformation of this compound across air, water, soil, and biota is essential for predicting its long-term environmental distribution. wiley.comnih.gov

Incorporate Bioavailability Dynamics: Models should explicitly account for the factors that control the bioavailability of this compound to improve the accuracy of risk assessments.

Simulate Remediation Scenarios: Predictive models can be used to evaluate the potential outcomes of different remediation approaches, such as monitored natural attenuation, bioremediation, and phytoremediation, under various environmental conditions.

Integrate with Toxicological Data: Linking environmental fate models with toxicological data will allow for a more holistic assessment of the risks posed by this compound to both ecosystems and human health.

Modeling ApproachApplication in this compound Research
Fugacity-Based Multimedia Models To estimate the distribution and fate of the compound in different environmental compartments. nih.gov
Pollutant Transport and Fate Models To simulate the movement of the compound in air, water, and soil. wiley.com
Bioaccumulation Models To predict the concentration of the compound in organisms at different trophic levels. nih.gov
Remediation Models To evaluate the effectiveness of different cleanup strategies. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying 2,3,5-Trichlorobiphenyl in environmental samples?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for quantifying trace levels of this compound, particularly in water, soil, and biological matrices. This method achieves detection limits as low as 83 pg/L for trichlorobiphenyl congeners . Deuterated analogs (e.g., this compound-d6) are essential as internal standards to correct for matrix effects and instrument variability .

Q. How can researchers differentiate this compound from structurally similar isomers (e.g., 2,4,5- or 2,3,6-Trichlorobiphenyl)?

Isomer differentiation requires coupling gas chromatography with retention time indexing and mass spectral libraries. For example, this compound (CAS 38444-81-4) can be distinguished from 2,4,5-Trichlorobiphenyl (CAS 15862-07-4) using EPA Method 1668a, which provides congener-specific elution patterns and fragmentation profiles . Nuclear Magnetic Resonance (NMR) can further resolve positional ambiguities by analyzing chlorine substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its classification as a "First-Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law, researchers must obtain certification for its use. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Contaminated waste must be incinerated at >1,200°C to prevent dioxin formation .

Advanced Research Questions

Q. How does the chlorination pattern of this compound influence its metabolic pathways and endocrine-disrupting effects?

The 2,3,5-substitution pattern facilitates hydroxylation at the para position, forming metabolites like 4-hydroxy-2',4',6'-trichlorobiphenyl (OH-PCB 30). This metabolite binds estrogen receptors in aquatic species (e.g., rainbow trout), inducing vitellogenin production and disrupting reproductive functions. In vitro assays using hepatic microsomes can map phase I/II metabolism .

Q. What experimental designs are suitable for studying synergistic toxicity between this compound and other dioxin-like compounds?

Co-exposure studies in rodent models should employ factorial designs to assess additive vs. synergistic effects. For example, combined treatment with this compound and 2,3,7,8-TCDD amplifies cytochrome P450 (CYP1A1/2) induction in liver tissues, indicating aryl hydrocarbon receptor (AhR)-mediated interactions. Dose-response modeling (e.g., benchmark dose analysis) is critical for risk assessment .

Q. How can environmental persistence and bioaccumulation of this compound be modeled in aquatic ecosystems?

Use fugacity-based models parameterized with octanol-water partition coefficients (log Kow ≈ 5.8) and biodegradation half-lives (t½ > 6 months in sediments). Field validation via sediment core sampling and isotopic tracing (e.g., 13C-labeled analogs) can quantify long-term retention in benthic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.